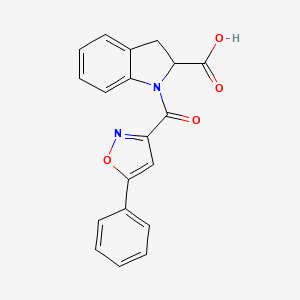

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid

Description

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound with a molecular weight of 334.33 g/mol . This compound is characterized by the presence of an oxazole ring fused with an indole structure, making it a unique entity in the realm of organic chemistry.

Properties

IUPAC Name |

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-18(14-11-17(25-20-14)12-6-2-1-3-7-12)21-15-9-5-4-8-13(15)10-16(21)19(23)24/h1-9,11,16H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQNICNUSINETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves multiple steps, typically starting with the formation of the oxazole ring followed by its fusion with the indole structure. Common synthetic routes include:

Cyclization Reactions: Utilizing phenyl-substituted precursors to form the oxazole ring.

Condensation Reactions: Combining the oxazole ring with indole derivatives under specific conditions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, employing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate to introduce oxygen functionalities.

Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

Substitution: Halogenation and nitration reactions under controlled conditions to introduce new substituents.

Common reagents include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a combination of an indole core and an oxazole moiety, which contributes to its diverse biological activities. The presence of the phenyl group and carboxylic acid functional group enhances its potential interactions with biological targets, making it a subject of interest for drug development.

Medicinal Chemistry Applications

The primary applications of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid in medicinal chemistry include:

1. Antimicrobial Activity

- Preliminary studies have indicated that compounds with indole and oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

- The structural characteristics of the compound suggest potential anticancer activity. Research has indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

- Given the bioisosteric relationships observed in drug design, the compound may possess neuroprotective properties. Studies on related compounds have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and plasticity .

Case Studies

Several case studies illustrate the applications of this compound in research:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 50 mg/mL for certain derivatives, showcasing their potential as antibacterial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related indole derivatives. The study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

5-Phenyl-1,2-oxazole-3-carboxylic acid: Shares the oxazole ring but lacks the indole structure.

3-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid: Contains a cyclobutane ring instead of the indole structure.

Biological Activity

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines an indole core with an oxazole moiety, which is believed to impart significant biological activities, including potential antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 334.33 g/mol. Its structure includes:

- Indole Core : Known for various bioactivities.

- Oxazole Moiety : Implicated in antimicrobial and anticancer activities.

The compound's synthesis typically involves multiple steps, including the formation of the oxazole ring followed by its fusion with the indole structure using various chemical reactions such as cyclization and condensation.

Anticancer Activity

Research indicates that compounds containing indole and oxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation across various human cancer cell lines. A study highlighted that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Indole derivative A | H460 | 12.5 | Induction of apoptosis |

| Indole derivative B | A549 | 8.0 | Inhibition of cell cycle progression |

| 1-(5-phenyl-1,2-oxazole...) | Various | TBD | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that derivatives with similar structural features can inhibit the growth of various bacteria and fungi. The presence of the oxazole ring is particularly noted for enhancing these activities .

Table 2: Summary of Antimicrobial Activities

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Indole derivative C | E. coli | 32 μg/mL | Disruption of cell membrane integrity |

| Indole derivative D | S. aureus | 16 μg/mL | Inhibition of protein synthesis |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor function, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Key Pathways Involved

- Apoptosis Induction : Modulation of Bcl-2 family proteins leading to increased Bax expression.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anticancer Properties : A recent study evaluated a series of indole derivatives against human lung cancer cells (H460) and found significant cytotoxic effects linked to their structural features .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that compounds with similar scaffolds effectively inhibited growth at low concentrations .

Q & A

Q. How to validate synthetic intermediates during multi-step synthesis?

- Methodological Answer :

- Intermediate Trapping : Quench aliquots at each step and characterize via LC-MS/NMR. For example, isolate the 3-formyl-indole intermediate () before oxazole coupling.

- Byproduct Profiling : Use high-resolution MS to identify dimers or hydrolysis products, adjusting stoichiometry or reaction time accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.